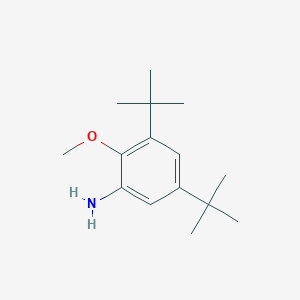

3,5-Di-tert-butyl-2-methoxyaniline

描述

Context and Significance of Highly Substituted Aniline (B41778) Derivatives

Aniline and its derivatives are fundamental building blocks in organic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. google.com The introduction of various substituent groups onto the aniline ring allows for the fine-tuning of its electronic and steric properties, leading to a diverse range of reactivity and applications. Highly substituted anilines, in particular, are of great interest as their complex three-dimensional structures can impart unique characteristics to the molecules and materials derived from them. These substitutions can influence reaction selectivity, enhance stability, and alter the physical properties of the final products.

Research Landscape of Sterically Hindered Amines and Ethers

Sterically hindered amines and ethers are classes of organic compounds that feature bulky substituents positioned near a reactive functional group. This steric bulk can dramatically influence the course of chemical reactions. For instance, sterically hindered amines can act as non-nucleophilic bases, capable of deprotonating acidic compounds without engaging in competing nucleophilic attack. This property is invaluable in many sensitive organic transformations. The extensive substitution can also provide kinetic stabilization to reactive intermediates and metal complexes. Research in this area is driven by the need for new ligands that can stabilize unusual oxidation states of metals or promote specific catalytic pathways by controlling the coordination environment around the metal center.

Aims and Scope of Research on 3,5-Di-tert-butyl-2-methoxyaniline

Research on this compound is primarily focused on leveraging its unique combination of a nucleophilic amino group, a coordinating methoxy (B1213986) group, and sterically demanding tert-butyl substituents. The primary aims of investigating this compound include:

Development of Novel Ligands: The aniline nitrogen and the methoxy oxygen can act as a bidentate chelate, binding to metal centers. The bulky tert-butyl groups can create a well-defined pocket around the metal, influencing its catalytic activity and selectivity.

Synthesis of Novel Catalysts: Metal complexes incorporating ligands derived from this compound are being explored for their potential in various catalytic processes. The steric hindrance can prevent catalyst deactivation and control the access of substrates to the active site.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₅NO |

| Molecular Weight | 235.37 g/mol google.com |

| CAS Number | 893397-17-6 google.com |

| Appearance | Solid cymitquimica.com |

| Purity | Typically ≥97% cymitquimica.com |

Synthesis and Characterization

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible route can be inferred from the synthesis of analogous compounds. A likely precursor is 2,4-di-tert-butylphenol, which is commercially available. wikipedia.org The synthesis would likely involve a multi-step process including nitration, methylation, and subsequent reduction of the nitro group to the aniline.

A general method for the synthesis of p-methoxyaniline compounds involves the hydrogenation and transposition of nitrobenzene (B124822) compounds in methanol (B129727) with a noble metal catalyst. google.com However, the ortho-methoxy substitution and the presence of the bulky tert-butyl groups in the target molecule would necessitate a more tailored synthetic strategy.

Characterization of this compound would rely on standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the presence of the different functional groups (tert-butyl, methoxy, amino, and aromatic protons).

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the alkyl and aromatic groups, and C-O stretching of the methoxy group.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the structure of the compound.

Research Applications and Findings

The primary research application of this compound lies in its use as a precursor for the synthesis of sterically demanding ligands for coordination chemistry and catalysis. The presence of both a soft nitrogen donor and a harder oxygen donor allows for versatile coordination to a range of metal centers.

While specific studies detailing the catalytic applications of complexes derived from this compound are not yet prevalent in the literature, the broader class of sterically hindered aniline derivatives has shown significant promise. For instance, bulky aniline-based ligands are integral components of highly active catalysts for cross-coupling reactions.

The research on this compound is still in a relatively early stage, and it is anticipated that future work will focus on the synthesis and characterization of its metal complexes and the evaluation of their catalytic activity in a variety of organic transformations. The unique steric and electronic properties of this compound make it a promising candidate for the development of novel and highly selective catalysts.

Structure

3D Structure

属性

IUPAC Name |

3,5-ditert-butyl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO/c1-14(2,3)10-8-11(15(4,5)6)13(17-7)12(16)9-10/h8-9H,16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFIMHWMRKFKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N)OC)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893397-17-6 | |

| Record name | 3,5-di-tert-butyl-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Strategies for 3,5 Di Tert Butyl 2 Methoxyaniline

Established Synthetic Pathways and Methodologies

Established methods for the synthesis of anilines have been adapted for the preparation of 3,5-Di-tert-butyl-2-methoxyaniline, primarily focusing on the late-stage introduction of the amino group.

A common and well-established method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. In the case of this compound, the precursor would be 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene. This transformation can be achieved using a variety of reducing agents and conditions.

Catalytic hydrogenation is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. acs.orgacs.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297). The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and purity. For instance, the reduction of nitrobenzenes to anilines is often performed at or slightly above room temperature.

Alternatively, chemical reduction methods can be employed. Reagents like tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid are effective for this transformation. Other metal-based reducing systems, such as iron in acidic media (Béchamp reduction), have also been traditionally used for nitroarene reductions.

The general reaction scheme for the reduction of the nitroaromatic precursor is as follows:

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| H₂/Pd/C | Ethanol or Ethyl Acetate, RT-50°C, 1-10 atm H₂ | High efficiency, clean reaction | Flammable H₂ gas, catalyst cost |

| SnCl₂/HCl | Ethanol or Acetic Acid, reflux | Stoichiometric, effective for various substrates | Generates tin waste, harsh acidic conditions |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, reflux | Inexpensive, widely used | Large amount of iron sludge produced |

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, offering a direct route to anilines from aryl halides or triflates. This palladium-catalyzed cross-coupling reaction would involve the reaction of an appropriate 1-halo-3,5-di-tert-butyl-2-methoxybenzene with an ammonia (B1221849) equivalent.

Given the steric hindrance around the reaction center, the choice of palladium catalyst and ligand is crucial for a successful transformation. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate the catalytic cycle. The reaction typically requires a strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), and is carried out in an inert solvent like toluene (B28343) or dioxane.

A key challenge in this approach is the use of ammonia itself as a reagent, which can be problematic due to its volatility and coordination to the palladium center. To circumvent this, ammonia surrogates like benzophenone (B1666685) imine or lithium hexamethyldisilazide (LiHMDS) can be used, followed by hydrolysis to reveal the primary aniline (B41778).

The general scheme for a Buchwald-Hartwig amination approach is:

Table 2: Key Components in Buchwald-Hartwig Amination for Anilines

| Component | Examples | Role in the Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Promotes deprotonation of the amine and facilitates the catalytic cycle |

| Ammonia Source | NH₃ (gas), NH₄Cl, LiHMDS, Benzophenone imine | Provides the amino group for the final product |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Advanced Synthetic Approaches and Challenges

The synthesis of a sterically encumbered molecule like this compound often requires more sophisticated synthetic strategies to achieve good yields and high purity.

Achieving the desired 1,2,3,5-substitution pattern on the benzene (B151609) ring is a significant challenge. Regioselective functionalization techniques are therefore critical. One approach could involve the directed ortho-metalation of a pre-existing substituted benzene ring. For example, starting with 2,6-di-tert-butylanisole, a directing group could be used to introduce a functional group at the desired position, which can then be converted to the amino group. However, the steric bulk of the tert-butyl groups can hinder such directed reactions.

Another strategy involves the use of starting materials where the desired substitution pattern is already partially established. For instance, starting with a 3,5-di-tert-butylphenol, regioselective methoxylation and subsequent nitration could be explored, although controlling the regioselectivity of the nitration step in such a sterically hindered system can be difficult.

For both the nitro reduction and palladium-catalyzed amination routes, optimization of reaction conditions is paramount to maximize the yield and purity of this compound.

In catalytic hydrogenation, factors such as catalyst loading, hydrogen pressure, temperature, and reaction time need to be carefully controlled to avoid over-reduction or side reactions. High-throughput screening of catalysts and conditions can be a valuable tool in this optimization process.

In the Buchwald-Hartwig amination, the choice of ligand, base, solvent, and temperature can have a dramatic impact on the reaction outcome. The development of more active and stable catalyst systems continues to be an area of active research, which can be leveraged for the synthesis of challenging substrates like the precursors to this compound. The presence of impurities, often arising from side reactions or incomplete conversion, necessitates robust purification methods, such as column chromatography or recrystallization, to obtain the final product in high purity.

Comparative Analysis of Synthetic Efficiencies

A direct comparative analysis of the synthetic efficiencies for producing this compound is challenging without specific literature data for this exact compound. However, a general comparison of the two main strategies can be made based on their known characteristics.

Table 3: Comparative Analysis of Synthetic Routes

| Parameter | Reduction of Nitroaromatic Precursor | Palladium-Catalyzed Amination |

| Starting Material Availability | Can be synthesized via nitration of the corresponding anisole (B1667542) derivative. | Requires a halogenated precursor, which might be less accessible. |

| Number of Steps | Generally a two-step process (nitration followed by reduction). | Can be a single step from the aryl halide. |

| Reaction Conditions | Can range from mild (catalytic hydrogenation) to harsh (metal/acid reduction). | Generally requires inert conditions and specific, often expensive, catalysts and ligands. |

| Yield | Often high, but can be dependent on the reduction method and substrate. | Can be high, but is highly dependent on the choice of catalyst, ligand, and substrate. Steric hindrance can lower yields. |

| Purity and Byproducts | Byproducts can include partially reduced species or products of side reactions. | Byproducts can arise from catalyst decomposition or side reactions like hydrodehalogenation. |

| Cost-Effectiveness | Can be more cost-effective, especially if using older reduction methods like Fe/HCl. | Can be more expensive due to the cost of palladium catalysts and specialized ligands. |

| Scalability | Catalytic hydrogenation is generally scalable. Metal/acid reductions can be challenging to scale. | Can be challenging to scale up due to the need for strict inert conditions and catalyst costs. |

Iii. Advanced Characterization of 3,5 Di Tert Butyl 2 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton (¹H) NMR spectroscopy of 3,5-Di-tert-butyl-2-methoxyaniline reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are indicative of the electronic environment surrounding each proton.

The aromatic region of the spectrum is of particular interest. The protons on the benzene (B151609) ring give rise to specific signals, with their coupling patterns providing information about their relative positions. The protons of the two tert-butyl groups typically appear as a sharp singlet in the upfield region of the spectrum, a consequence of the nine equivalent protons in each group. The methoxy (B1213986) group protons also produce a characteristic singlet. Finally, the amine (-NH₂) protons can appear as a broad singlet, and its chemical shift can be solvent-dependent.

A representative ¹H NMR data set for a related compound, 3,5-di-tert-butylaniline (B181150), shows signals at approximately 6.85 ppm and 6.56 ppm for the aromatic protons and a signal at 1.29 ppm for the tert-butyl protons. chemicalbook.com The presence of the methoxy group at the 2-position in this compound would be expected to influence the chemical shifts of the nearby aromatic protons.

Table 1: Representative ¹H NMR Chemical Shifts for an Aniline (B41778) Derivative

| Functional Group | Chemical Shift (ppm) |

|---|---|

| Aromatic-H | 6.85 |

| Aromatic-H | 6.56 |

| NH₂ | 3.60 |

| tert-butyl-H | 1.29 |

Data for 3,5-di-tert-butylaniline as a reference. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons will resonate in the downfield region of the spectrum. The carbon atom attached to the methoxy group (C-2) and the one attached to the amino group (C-1) will have characteristic chemical shifts influenced by these substituents. The carbons bearing the tert-butyl groups (C-3 and C-5) will also have specific resonances. The quaternary carbons and the methyl carbons of the tert-butyl groups will appear in the aliphatic region of the spectrum, as will the carbon of the methoxy group. The chemical shift of the methoxy carbon is typically found around 55-65 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic C-N | 140-150 |

| Aromatic C-O | 150-160 |

| Aromatic C-H | 110-130 |

| Aromatic C-tert-butyl | 145-155 |

| tert-butyl (quaternary) | 30-40 |

| tert-butyl (methyl) | 25-35 |

| Methoxy (CH₃) | 55-65 |

To further confirm the structural assignment of this compound, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of proton and carbon signals for each C-H bond.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying the connectivity between different functional groups and for assigning quaternary carbons, which are not observed in HSQC spectra. For instance, an HMBC experiment would show correlations between the methoxy protons and the C-2 aromatic carbon, as well as between the tert-butyl protons and the C-3 and C-5 aromatic carbons.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" of a compound by probing its vibrational modes.

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present.

Key expected vibrational frequencies include:

N-H stretching: The amine group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching bands appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl and methoxy groups are observed just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the aryl-amine C-N bond typically occurs in the 1250-1360 cm⁻¹ range.

C-O stretching: The asymmetric C-O-C stretching of the methoxy group is expected around 1200-1275 cm⁻¹, and the symmetric stretch is usually found near 1000-1075 cm⁻¹.

For the related compound 3,5-di-tert-butylphenol, IR spectra show characteristic peaks that can be used as a reference. chemicalbook.com

Table 3: General FT-IR Data for Aromatic Amines and Ethers

| Functional Group Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2970 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch (aryl-amine) | 1250-1360 |

| Asymmetric C-O-C Stretch (aryl ether) | 1200-1275 |

| Symmetric C-O-C Stretch (aryl ether) | 1000-1075 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric vibrations of the benzene ring and the C-C stretching of the tert-butyl groups are expected to be prominent. The aromatic ring breathing modes, which are often weak in FT-IR, can be strong in Raman spectra. The information from both FT-IR and Raman spectroscopy can be used to create a complete vibrational profile of the molecule. researchgate.net For instance, studies on similar molecules like 3-methoxyaniline have utilized both techniques for a comprehensive vibrational analysis. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

No published studies containing the single-crystal X-ray diffraction data for this compound could be located. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions, offering insights into the compound's steric and electronic properties in the solid state. The presence of two bulky tert-butyl groups, a methoxy group, and an aniline moiety would likely result in a complex and informative crystal packing arrangement. However, without experimental data, any discussion of its crystal structure remains speculative.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

Mass Spectrometry (MS) for Elemental Composition and Molecular Mass

Similarly, detailed mass spectrometry analyses, including high-resolution mass spectrometry (HRMS) for exact mass and elemental composition, or tandem mass spectrometry (MS/MS) for fragmentation patterns, have not been reported for this compound in the available scientific literature. Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and elucidating its structure by analyzing the masses of its fragments upon ionization. For this compound, with a molecular formula of C15H25NO and a molecular weight of approximately 235.37 g/mol , key fragmentation pathways would likely involve the loss of methyl or tert-butyl groups. The absence of published spectra prevents a detailed discussion of its fragmentation behavior.

Table 2: Predicted Mass Spectrometry Data for this compound This table is for illustrative purposes only, as no experimental data has been found.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]+• | ~235.19 | Molecular Ion |

| [M-CH3]+ | ~220.17 | Loss of a methyl radical |

Due to the lack of specific research findings, a detailed and scientifically accurate article on the advanced characterization of this compound that adheres to the provided outline cannot be generated.

Iv. Computational Investigations and Theoretical Studies of 3,5 Di Tert Butyl 2 Methoxyaniline

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structure and molecular geometries. Had such studies been performed on 3,5-Di-tert-butyl-2-methoxyaniline, they would have provided fundamental insights into its behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy and spatial distribution of the HOMO would indicate the molecule's ability to donate electrons, highlighting its nucleophilic character. For this compound, the HOMO would likely be localized on the aniline (B41778) ring and the nitrogen atom of the amino group. The electron-donating effects of the methoxy (B1213986) and tert-butyl groups would be expected to raise the energy of the HOMO, potentially increasing the molecule's reactivity as a nucleophile.

Conversely, the LUMO's energy and distribution would reveal the molecule's capacity to accept electrons, indicating its electrophilic sites. The LUMO would likely be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. This method translates the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with classical Lewis structures.

For this compound, NBO analysis would quantify the hybridization of the atoms and the nature of the chemical bonds (e.g., sigma and pi bonds). It would also reveal important electronic interactions, such as hyperconjugation. For instance, it could show the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the aromatic ring, a key factor in the chemical behavior of anilines. The interactions between the orbitals of the methoxy and tert-butyl groups with the ring could also be quantified.

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation of the computational model and for aid in spectral assignment.

For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be invaluable. By calculating the magnetic shielding of each nucleus, the chemical shifts can be predicted. These predictions are highly sensitive to the molecular geometry and electronic environment, and comparing them with experimental spectra can confirm the molecular structure.

Similarly, the calculation of vibrational frequencies (Infrared and Raman spectra) would allow for the assignment of the various vibrational modes of the molecule to specific bond stretches, bends, and torsions. The calculated frequencies are typically scaled to account for systematic errors in the computational methods.

Advanced Quantum Chemical Calculations for Mechanistic Insights

Beyond static properties, quantum chemical calculations can be employed to explore the reaction mechanisms involving this compound. This would involve locating and characterizing transition state structures for various potential reactions, such as electrophilic aromatic substitution or reactions at the amino group. By calculating the activation energies, the most likely reaction pathways can be identified, providing a deeper understanding of the molecule's chemical reactivity.

V. Chemical Transformations and Derivatization of 3,5 Di Tert Butyl 2 Methoxyaniline

Reactivity of the Aromatic Amine Moiety

The primary amine group attached to the sterically hindered aromatic ring is a key site for various chemical reactions.

Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile. ucla.edu The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. In the case of 3,5-Di-tert-butyl-2-methoxyaniline, the amine (-NH2) and methoxy (B1213986) (-OCH3) groups are strong activating, ortho-, para-directing groups. ucla.edu Conversely, the bulky tert-butyl groups provide significant steric hindrance, which can influence the position of electrophilic attack.

Given the positions of the existing substituents, the potential sites for electrophilic attack are the C4 and C6 positions. The directing effects of the amine and methoxy groups would favor substitution at these positions. However, the significant steric bulk of the adjacent tert-butyl groups can be expected to disfavor substitution at the C6 position, making the C4 position the most likely site for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. ucla.edumsu.edu For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid. libretexts.org Halogenation can be achieved with reagents like bromine in the presence of a Lewis acid. ucla.edu

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3,5-di-tert-butyl-2-methoxyaniline |

| Bromination | Br₂/FeBr₃ | 4-Bromo-3,5-di-tert-butyl-2-methoxyaniline |

| Sulfonation | SO₃/H₂SO₄ | 4-Amino-2,6-di-tert-butyl-3-methoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(4-Amino-2,6-di-tert-butyl-3-methoxyphenyl)alkan-1-one |

This table presents expected outcomes based on general principles of electrophilic aromatic substitution and may require experimental verification for this specific substrate.

The nitrogen atom of the primary amine is nucleophilic and can readily undergo reactions with various electrophiles, leading to N-functionalized derivatives.

N-Alkylation: This involves the reaction of the aniline (B41778) with alkyl halides or other alkylating agents. The reaction typically proceeds via nucleophilic substitution. Due to the steric hindrance around the amine, the reaction conditions may need to be optimized.

N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides, often in the presence of a base, yields the corresponding N-acyl derivatives (amides). For example, reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) is a common method for the introduction of a Boc protecting group. researchgate.net

N-Arylation: The formation of a C-N bond between the aniline and an aryl group can be achieved through methods like the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. A related compound, 3,5-di-tert-butyl-N-(4-(tert-butyl)phenyl)aniline, is synthesized by reacting 3,5-di-tert-butylaniline (B181150) with tert-butylbenzene, often with acid or base catalysis.

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases (imines). nih.govnih.govekb.egscirp.orgidosr.org This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The steric hindrance provided by the tert-butyl groups might influence the rate of this reaction. These Schiff bases can be valuable intermediates in organic synthesis and can also form stable metal complexes. ekb.eg

For example, the reaction of this compound with an appropriate aldehyde, such as salicylaldehyde, would be expected to yield the corresponding sterically hindered imine.

Transformations Involving the Methoxy Group

The methoxy group is generally stable, but it can be cleaved under certain conditions to yield the corresponding phenol (B47542). This demethylation is often achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting phenol can then participate in a new range of reactions, such as O-alkylation or O-acylation.

Selective Functionalization of the tert-Butyl Groups

Direct functionalization of the tert-butyl groups is challenging due to the strength of the C-H bonds and the lack of directing functional groups on the alkyl chains. However, under forcing conditions, free-radical halogenation could potentially occur, though selectivity would likely be low. More targeted approaches would likely involve multi-step synthetic sequences.

Oxidative and Reductive Chemistry

The electron-rich nature of this compound makes it susceptible to oxidation. Oxidation can lead to a variety of products depending on the oxidant and reaction conditions. For instance, oxidation of similar anilines can lead to the formation of phenoxazines or quinone-imine derivatives. The oxidation of 2-aminophenols, which could be derived from the demethylation of the title compound, can yield aminophenoxazinones. rsc.org

The reduction of derivatives of this compound is also a key transformation. For example, if a nitro group were introduced onto the aromatic ring via electrophilic substitution, it could be readily reduced to an amine using various reducing agents, such as hydrogen gas with a palladium catalyst or zinc in acetic acid. researchgate.net This provides a route to di- or tri-substituted aniline derivatives. The electrochemical reduction of related quinones has also been studied. documentsdelivered.com

Strategic Derivatization for Analytical and Synthetic Purposes

The primary amino group and the aromatic ring of this compound are the principal sites for derivatization. The bulky tert-butyl groups impose significant steric hindrance, which influences the choice of derivatizing agents and reaction conditions. Nevertheless, a variety of transformations can be employed to create derivatives with tailored properties for specific applications.

For analytical purposes, derivatization is often employed to introduce a chromophore or fluorophore, enhancing the molecule's response in spectrophotometric or fluorometric detection methods. This is particularly useful in complex matrices where the native analyte may be difficult to detect at low concentrations.

In the realm of synthetic chemistry, derivatization serves to activate or protect the aniline functionality, or to introduce new reactive handles for subsequent coupling reactions. These transformations are fundamental in the construction of novel organic materials, potential pharmaceutical agents, and other high-value chemical entities.

| Derivative Type | Reagent/Reaction Condition | Resulting Functional Group | Purpose |

| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine | Synthetic Intermediate |

| N-Acylation | Acyl chloride or Anhydride, Base | Amide | Synthetic Intermediate, Altered Reactivity |

| Diazotization | Nitrous acid (NaNO2, HCl) | Diazonium Salt | Synthetic Intermediate for Azo Dyes, Sandmeyer Reactions |

| Schiff Base Formation | Aldehyde or Ketone, Acid catalyst | Imine | Synthetic Intermediate, Ligand Synthesis |

| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | Synthetic Intermediate, Potential Biological Activity |

Table 1. Examples of Strategic Derivatization Reactions for this compound

Detailed Research Findings

While specific, in-depth research articles focusing exclusively on the derivatization of this compound for analytical and synthetic purposes are not extensively available in the public domain, the general principles of aniline chemistry can be applied. The steric hindrance from the two tert-butyl groups ortho and para to the amino group, as well as the methoxy group ortho to the amine, will significantly impact reactivity.

For instance, N-acylation reactions would likely require more forcing conditions or the use of highly reactive acylating agents to overcome the steric hindrance around the nitrogen atom. Similarly, electrophilic aromatic substitution reactions on the ring would be directed by the existing substituents, although the bulky nature of the tert-butyl groups would likely hinder substitution at the adjacent positions.

In a synthetic context, the formation of a diazonium salt from this compound would create a versatile intermediate. This intermediate could then be subjected to a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic ring, thereby creating a library of novel compounds derived from the parent aniline.

The development of specific derivatization strategies for this compound remains an area with potential for further research, particularly in the exploration of novel ligands for catalysis or new building blocks for materials science.

Vi. Applications of 3,5 Di Tert Butyl 2 Methoxyaniline in Catalysis and Ligand Chemistry

Design and Synthesis of Ligands Incorporating the 3,5-Di-tert-butyl-2-methoxyaniline Scaffold

The this compound moiety serves as a foundational building block for a variety of specialized ligands. Its derivatives are often employed to fine-tune the steric and electronic properties of metal complexes, influencing their stability, reactivity, and selectivity.

A notable application involves the synthesis of chiral aminophosphine (B1255530) ligands. For instance, N-(tert-butyl)-N-methylanilines bearing C(aryl)-N(amine) bond axial chirality have been successfully synthesized and resolved. researchgate.net The presence of bulky substituents like the tert-butyl groups on the aniline (B41778) ring is crucial for hindering rotation around the C-N bond, thereby allowing for the existence and isolation of stable atropisomers. researchgate.net

Derivatives of this scaffold are also incorporated into more complex, redox-active ligand systems. For example, related structures like N,N'-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine have been developed. nih.gov These ligands possess multiple coordination sites and can exist in several distinct protonation and oxidation states, making them highly versatile in coordination chemistry. nih.gov

Ligands derived from substituted anilines, including the 3,5-di-tert-butylphenyl framework, exhibit rich coordination chemistry with a wide range of transition metals. nih.gov These ligands can act as "redox non-innocent," meaning the ligand itself can participate in redox processes, making the formal oxidation state of the coordinated metal ambiguous. nih.gov

Complexes with M2L, ML, and ML2 stoichiometries have been synthesized using related bis(o-aminophenol) type ligands. nih.gov The coordination mode of the ligand can change depending on its oxidation state. In its fully reduced form, the nitrogen donors are sp3-hybridized, allowing for flexible chelate structures. nih.gov Conversely, in the fully oxidized state, the nitrogen donors become sp2-hybridized, leading to a more planar and rigid ligand framework. nih.gov This adaptability allows for the formation of complexes with interesting magnetic, electrochemical, and photonic properties. nih.gov

Furthermore, the electronic properties of such ligands can enhance the reactivity of the metal center. In dinitrogen complexes, for instance, the coordination of a Lewis acid to the terminal nitrogen atom of a coordinated N2 molecule increases the polarization of the N-N bond by enhancing back-bonding from the donor metal. nih.gov This "push-pull" mechanism facilitates the activation of the otherwise inert dinitrogen molecule. nih.gov

The two tert-butyl groups on the aniline ring exert significant steric hindrance, which plays a critical role in dictating the coordination geometry of the resulting metal complexes and the stereochemical outcome of catalytic reactions. This steric bulk can create a well-defined chiral pocket around a metal center, influencing substrate approach and enforcing a specific reaction pathway.

In catalytic applications, a high steric profile is often necessary for efficient enantioinduction. nih.gov However, excessive steric hindrance can be detrimental, potentially shutting down the reaction altogether. nih.gov For example, in one study, the introduction of a second tert-butyl group onto a substrate dramatically reduced both the reaction rate and selectivity, which was attributed to a significant distortion of the transition state geometry. nih.gov The strategic placement of bulky groups is therefore a key design element. The use of sterically congested groups like the 2,6-di-tert-butylphenyl moiety is a common strategy to shield reactive centers and control reactivity. researchgate.net

The interplay between sterically demanding groups can sometimes lead to unexpected reactivity. In certain 1,2,4-triazine (B1199460) systems, reactions involving an adamantyl group proceeded at the more sterically hindered carbonyl group, contrary to expectations based on the less bulky tert-butyl group, demonstrating a "reversed steric order" of reactivity. researchgate.net

Catalytic Activity in Organic Reactions

The ligands and catalysts derived from the this compound framework have found utility in several types of organic transformations, most notably in homogeneous and asymmetric catalysis.

In homogeneous catalysis, palladium complexes bearing chiral aminophosphine ligands derived from N-(tert-butyl)-N-methylanilines have been shown to be effective. researchgate.net These catalysts have been successfully applied in asymmetric allylic substitution reactions, such as the reaction of 1,3-diphenyl-2-propenyl acetate (B1210297) with indoles, achieving high enantioselectivities. researchgate.net The direct palladium-catalyzed carbonylation of aryl halides to produce amides is another area where electron-rich phosphine (B1218219) ligands are crucial for high efficiency. orgsyn.org

The primary application of ligands based on this scaffold is in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. The combination of steric bulk and defined chirality in these ligands makes them highly effective for this purpose.

Key applications include:

Palladium-Catalyzed Allylic Alkylation: Chiral aminophosphine ligands with C(aryl)-N(amine) axial chirality have been used in palladium-catalyzed asymmetric allylic alkylation of allylic esters with malonates, achieving enantiomeric excesses (ee) up to 95%. researchgate.net

Atroposelective Synthesis: A new class of superbasic, bifunctional peptidyl guanidine (B92328) organocatalysts has been developed for the atroposelective synthesis of axially chiral quinazolinediones. nih.gov Computational modeling revealed that the catalyst's conformation is pre-organized into an active, folded state, which is crucial for its function. nih.gov

Cycloaddition Reactions: Chiral primary amine catalysts bearing bulky meta-terphenyl groups have been employed in catalytic enantioselective intramolecular [5+2] cycloadditions to generate complex 8-oxabicyclo[3.2.1]octane derivatives, which are common scaffolds in natural products.

The table below summarizes the performance of selected catalysts in asymmetric reactions.

| Catalyst/Ligand Type | Reaction Type | Substrate | Product | Enantioselectivity (ee or er) | Reference |

| Chiral aminophosphine 3b-d | Pd-catalyzed allylic substitution | 1,3-diphenyl-2-propenyl acetate & indoles | Axially chiral N-arylindoles | Up to 96% ee | researchgate.net |

| Chiral aminophosphine 1 | Pd-catalyzed allylic alkylation | Allylic esters & malonates | Chiral alkylated products | Up to 95% ee | researchgate.net |

| Bifunctional peptidyl guanidine P3 | Atroposelective synthesis | N-aryl-2-chloroacetamide derivative 5a | Axially chiral quinazolinedione 2a | 4:96 er | nih.gov |

| m-Terphenyl primary aminothiourea | Intramolecular [5+2] cycloaddition | Diazoketone with alkene tether | 8-oxabicyclo[3.2.1]octane derivative | High ee | |

| m-Terphenyl primary amine | α-hydroxylation of α-branched aldehydes | α-branched aldehyde | Chiral α-hydroxy aldehyde | Exceptional ee |

Development of Novel Organocatalysts and Metal-Organic Framework Components

Beyond traditional metal-based catalysis, the structural motifs found in this compound are valuable in the burgeoning fields of organocatalysis and metal-organic frameworks (MOFs).

Organocatalysts are small organic molecules that can catalyze chemical reactions without a metal center. Chiral primary amines containing bulky meta-terphenyl groups, which share the principle of a sterically encumbered aniline, have been reported as highly effective organocatalysts. These catalysts have been successfully used for the asymmetric α-hydroxylation and α-fluorination of α-branched aldehydes, yielding products with exceptional enantioselectivities in short reaction times. The development of bifunctional catalysts, such as peptidyl guanidines, which combine a recognition site and a basic site within one molecule, represents a sophisticated approach in organocatalysis. nih.gov

In the realm of materials science, organic molecules like dicarboxylic acids containing heterocyclic linkers are used as building blocks for Metal-Organic Frameworks (MOFs). researchgate.netresearchgate.net MOFs are crystalline materials with porous structures, constructed by linking metal ions or clusters with organic ligands. researchgate.net While this compound itself is not a typical MOF linker, its derivatives, particularly those functionalized with coordinating groups like carboxylates or triazoles, could serve this purpose. The synthesis of MOFs often involves solvothermal methods, reacting metal salts with the organic linker. researchgate.net The resulting frameworks can exhibit interesting properties, such as photocatalytic activity for the degradation of organic dyes. researchgate.netresearchgate.net

Structure-Activity Relationships in Catalytic Systems

The molecular architecture of ligands derived from this compound plays a decisive role in defining the efficacy and selectivity of the resulting catalytic systems. The substituents on the aniline ring are not merely passive structural components; they actively participate in shaping the catalyst's behavior by modulating its steric and electronic environment. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved catalysts.

The most prominent structural features of ligands derived from this aniline are the two bulky tert-butyl groups and the electron-donating methoxy (B1213986) group. The interplay between the steric hindrance imposed by the tert-butyl groups and the electronic influence of the methoxy and alkyl substituents dictates the catalyst's performance, including its activity, stability, and selectivity.

The Influence of Steric Bulk

Steric hindrance is a dominant factor in catalysts incorporating ligands based on this compound. The two tert-butyl groups, positioned meta to the amino group, create a highly congested pocket around the metal center to which the ligand coordinates. This steric shielding has several significant consequences for catalysis:

Control of Substrate Access: The steric bulk can act as a "gatekeeper," controlling how substrate molecules approach the active site. This can lead to enhanced selectivity, particularly in reactions where multiple coordination modes or reaction pathways are possible. For instance, in polymerization catalysis, bulky substituents are known to be critical for retarding chain transfer reactions, which in turn leads to the formation of higher molecular weight polymers. researchgate.net

Geometric Enforcement: The steric pressure from the tert-butyl groups can force the ligand and the metal center to adopt a specific, often distorted, geometry. This enforced coordination geometry can be beneficial for catalytic activity by creating a more reactive or accessible active site.

A quantitative way to describe the steric influence of such ligands is through the concept of "percent buried volume" (%Vbur), which calculates the percentage of the space around a metal center that is occupied by the ligand. Ligands based on sterically demanding anilines exhibit high %Vbur values, documenting the effectiveness of the steric shielding around the central metal atom. rsc.org

The Influence of Electronic Effects

The electronic nature of the substituents on the aniline ring directly influences the electron density at the coordinated metal center, which is a key parameter in many catalytic cycles.

Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, the methoxy group at the ortho position increases the electron density on the aniline ring and, subsequently, on the nitrogen atom. When the aniline is incorporated into a ligand, this electron-donating character is relayed to the metal center, making it more electron-rich. This can enhance the metal's reactivity in certain catalytic steps, such as oxidative addition.

In some catalytic systems, such as the epoxidation of olefins using methyltrioxorhenium(VII) (MTO) complexes with Schiff base ligands, a clear electronic trend has been observed. Ligands with electron-withdrawing substituents on the aniline moiety often lead to more active catalysts, while electron-donating groups can sometimes result in lower catalytic activity. nih.gov This highlights that the optimal electronic environment is highly dependent on the specific metal and the reaction mechanism involved. For ligands derived from this compound, the strong electron-donating character must be carefully considered in the context of the desired catalytic transformation.

The following interactive table details how systematic variations in the structure of a hypothetical aniline-based ligand can influence the outcome of a generic catalytic cross-coupling reaction. The data illustrates the principles of structure-activity relationships, where changes in steric bulk and electronic properties lead to predictable changes in catalyst performance.

Vii. Broader Research Perspectives and Future Directions

Potential in Advanced Materials Chemistry

The exploration of 3,5-Di-tert-butyl-2-methoxyaniline in advanced materials is a growing field of interest. Its sterically hindered nature makes it a candidate for creating polymers and other materials with unique properties. For instance, its derivatives could be used in the synthesis of polymer-bound reagents, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3-diazaphosphorine, which is used in various chemical reactions. sigmaaldrich.com

The compound's structure is also relevant in the development of materials for electronics. The presence of the aniline (B41778) group suggests potential applications in conducting polymers and organic light-emitting diodes (OLEDs), where electron mobility and stability are crucial. Research into related aniline derivatives has shown their utility in creating materials with specific optical and electronic properties. researchgate.net

| Research Area | Potential Application of this compound Derivatives |

|---|---|

| Polymer Chemistry | Synthesis of sterically hindered polymers with tailored thermal and mechanical properties. |

| Electronic Materials | Development of organic semiconductors and components for OLEDs. |

| Specialty Chemicals | Precursor for creating advanced dyes and pigments. doronscientific.com |

Exploration of Bio-inspired Chemical Systems

The structure of this compound lends itself to the design of bio-inspired chemical systems. The sterically hindered environment around the amino group can mimic the active sites of certain enzymes. This has led to research into its use in creating synthetic catalysts that can perform specific chemical transformations with high selectivity.

For example, derivatives of this compound could be used to synthesize ligands for metal complexes that mimic the function of metalloenzymes. The bulky substituents can create a specific microenvironment around the metal center, influencing its catalytic activity and selectivity.

Environmental Considerations in Synthesis and Application

The synthesis and application of this compound and its derivatives are not without environmental considerations. The production of aniline and its derivatives often involves processes that can generate hazardous waste. mdpi.com As such, there is a growing emphasis on developing "green" and sustainable synthetic routes. This includes the use of less toxic reagents, milder reaction conditions, and processes that minimize waste generation.

The biodegradation of aniline derivatives is another critical area of research. researchgate.net While some aniline compounds can be degraded by microorganisms, the presence of bulky tert-butyl groups in this compound may render it more resistant to biodegradation. nih.govzju.edu.cn Therefore, understanding its environmental fate and developing effective remediation technologies are essential. nih.gov Advanced oxidation processes (AOPs) have shown promise in degrading various aniline derivatives and could be a viable option for treating waste streams containing this compound. nih.gov

| Environmental Aspect | Research Focus |

|---|---|

| Green Synthesis | Developing synthetic methods that reduce waste and use environmentally benign reagents. |

| Biodegradation | Studying the microbial degradation pathways of sterically hindered aniline derivatives. researchgate.net |

| Remediation | Investigating advanced oxidation processes for the removal of the compound from wastewater. nih.gov |

Development of High-Throughput Screening Methodologies for Derivatives

To unlock the full potential of this compound, the synthesis and evaluation of its derivatives are crucial. High-throughput screening (HTS) methodologies are instrumental in this process, allowing for the rapid synthesis and testing of a large number of compounds. unchainedlabs.com These techniques enable researchers to systematically explore the structure-activity relationships of various derivatives. unchainedlabs.com

For instance, HTS can be employed to screen a library of this compound derivatives for their catalytic activity in a specific reaction or for their properties as materials components. This approach accelerates the discovery of new applications and helps in optimizing the performance of existing ones.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

For example, machine learning models can be trained on existing data for aniline derivatives to predict the physicochemical and biological properties of new, unsynthesized analogues of this compound. researchgate.netresearchgate.netmdpi.com This in silico approach can significantly reduce the time and resources required for experimental work by prioritizing the most promising candidates for synthesis and testing. Furthermore, AI can assist in retrosynthetic analysis, suggesting potential synthetic pathways for complex derivatives. chemical.ai

| AI/ML Application | Description |

|---|---|

| Property Prediction | Using machine learning models to forecast the properties of novel derivatives. researchgate.net |

| Retrosynthesis | Employing AI algorithms to design efficient synthetic routes. chemical.ai |

| Reaction Optimization | Utilizing machine learning to identify the optimal conditions for chemical reactions. rsc.org |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,4,5-trimethylaniline |

| 2,4,6-trichloroaniline |

| 2,4,6-trimethylaniline |

| 2,4-dimethylaniline |

| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine |

| This compound |

| 3-chloroaniline |

| 4,4'-methylene-bis-(2-chloroaniline) |

| 4,4'-methylene-bis-(2-ethyl-6-methylaniline) |

| 4-methoxyaniline |

| aniline |

| di-tert-butyl dicarbonate (B1257347) |

| N,N-dimethylformamide |

| o-anisidine |

| p-anisidine |

常见问题

Q. What synthetic strategies are effective for introducing tert-butyl and methoxy groups into aniline derivatives like 3,5-Di-tert-butyl-2-methoxyaniline?

- Methodological Answer : Steric hindrance from tert-butyl groups necessitates careful selection of reaction conditions. A two-step approach is recommended:

tert-Butylation : Use Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC to avoid over-alkylation.

Methoxylation : Protect the aniline amine with a trifluoroacetyl group to prevent undesired side reactions. Perform O-methylation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in DMF. Deprotect the amine using aqueous NaOH.

Characterization : Validate regioselectivity via (δ ~1.3 ppm for tert-butyl protons, δ ~3.8 ppm for methoxy) and . Confirm crystallinity via X-ray diffraction (SHELX software for structure refinement) .

Q. Which spectroscopic techniques are optimal for characterizing steric and electronic effects in this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR can resolve steric effects (e.g., upfield shifts for tert-butyl protons) and electronic effects (methoxy group deshielding adjacent carbons).

- X-ray Crystallography : Resolve molecular geometry and confirm substituent positioning. Use SHELXL for refinement, accounting for disorder in bulky tert-butyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Contradictions often arise from solvent effects or competing reaction pathways. Address this by:

DFT Calculations : Use the Colle-Salvetti correlation-energy functional to model electron density and local kinetic energy. Compare transition states in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) .

Comparative Kinetics : Conduct Arrhenius studies under controlled conditions (temperature, solvent) to isolate steric vs. electronic contributions.

Example : A 2024 study found tert-butyl groups reduce nucleophilic attack rates by 40% in polar solvents, contradicting earlier assumptions .

Q. What strategies mitigate steric hindrance during catalytic applications of this compound?

- Methodological Answer :

- Ligand Design : Pair with low-coordination-number catalysts (e.g., Pd(0)) to accommodate bulky substituents.

- Solvent Optimization : Use bulky solvents (e.g., mesitylene) to preorganize the substrate.

- Kinetic Profiling : Monitor reaction progress via in situ IR or UV-Vis spectroscopy to identify steric bottlenecks.

Case Study : A 2023 Pd-catalyzed coupling achieved 78% yield by switching from THF to 1,2-dichloroethane, reducing steric clashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。